5'-Dimethoxytrityl-2'-deoxycytidine (acetyl)-methylphosphonamidite, commonly referred to as 5'-DMTr-dC (Ac)-methylphosphonamidite, is a modified nucleoside phosphoramidite utilized in the synthesis of oligonucleotides. This compound features a dimethoxytrityl protecting group at the 5' position and an acetyl group at the N4 position of the 5-methylcytidine base. Its molecular formula is . The incorporation of this compound into oligonucleotides enhances their stability and functionality, making it valuable for various scientific applications, particularly in genetic research and therapeutic developments.
5'-DMTr-dC (Ac)-methylphosphonamidite is classified as a phosphoramidite, which is characterized by its high reactivity towards nucleophiles. This reactivity is typically catalyzed by weak acids such as triethylammonium chloride or 1H-tetrazole. The compound is produced and marketed by several manufacturers specializing in reagents for oligonucleotide synthesis, including Glen Research and Hongene Biotech .
The synthesis of 5'-DMTr-dC (Ac)-methylphosphonamidite involves several key steps:
The synthesis typically employs chromatographic techniques for purification of intermediates and final products, ensuring high purity levels exceeding 98%. Analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are utilized to confirm identity and purity.
The structure of 5'-DMTr-dC (Ac)-methylphosphonamidite can be described as follows:
The molecular weight of 5'-DMTr-dC (Ac)-methylphosphonamidite is approximately 791.88 g/mol, with a high degree of purity essential for its application in sensitive biological assays.
5'-DMTr-dC (Ac)-methylphosphonamidite undergoes standard phosphoramidite chemistry during oligonucleotide synthesis:
The coupling efficiency of this phosphoramidite is typically greater than 99%, ensuring high fidelity in oligonucleotide synthesis .
The mechanism by which 5'-DMTr-dC (Ac)-methylphosphonamidite functions involves:
Studies indicate that modified oligonucleotides synthesized using this compound exhibit enhanced biological activity due to methylation at the 5-position of cytosine, which can influence gene expression patterns.
5'-DMTr-dC (Ac)-methylphosphonamidite has diverse applications in:
Solid-phase synthesis using phosphoramidite chemistry is the industry standard for oligonucleotide manufacturing. 5'-DMTr-dC (Ac)-methylphosphonamidite serves as a critical building block for introducing methylphosphonate linkages—neutral, nuclease-resistant internucleotide bonds that enhance oligonucleotide stability in vivo [1] [7]. The synthesis cycle comprises four iterative steps: detritylation, coupling, oxidation/sulfurization, and capping [2] [6]. Methylphosphonamidites participate directly in the coupling step, where their inherent stereochemistry influences linkage configuration (Rp or Sp), impacting duplex stability and nuclease resistance [7].
Table 1: Solid-Phase Synthesis Cycle with Methylphosphonamidite Integration
Step | Reagent | Function | Key Parameters for Methylphosphonamidites |
---|---|---|---|
Detritylation | 3% Trichloroacetic Acid (DCM) | Removes 5’-DMTr group | Time-controlled to prevent depurination |
Coupling | 5'-DMTr-dC(Ac)-methylphosphonamidite + Activator | Forms phosphite triester linkage | 10-fold excess amidite; Activator choice critical |
Oxidation | Iodine/Water/Pyridine | Converts phosphite to phosphate | Omitted for methylphosphonate linkage retention |
Capping | Acetic Anhydride/N-Methylimidazole | Blocks unreacted 5’-OH | Prevents deletion sequences |
The coupling mechanism involves nucleophilic attack by the deprotected 5’-OH of the growing chain on the electrophilic phosphorus (PIII) of the methylphosphonamidite. Activation by acidic tetrazole derivatives (e.g., 5-ethylthio-1H-tetrazole) protonates the diisopropylamine group, generating a highly reactive phosphonamidite intermediate [2] [6]. Subsequent displacement forms a phosphite triester with a methyl group replacing the standard cyanoethyl-protected phosphate oxygen. Crucially, this linkage bypasses oxidation, preserving the PIII state as the stable methylphosphonate [1] [3]. Coupling efficiency (>98.5%) is essential to minimize (n-1) failure sequences, necessitating precise control of stoichiometry, temperature (50-55°C), and reaction time (2-5 minutes) [8].
The 4,4’-dimethoxytrityl (DMTr) group at the 5’-position is a cornerstone of regioselective synthesis. Its bulky hydrophobic structure enables:
Activators critically influence coupling kinetics and stereoselectivity. Tetrazole (pKa ≈ 4.8) and its derivatives remain predominant, but alternatives address limitations like sluggish kinetics or side products:
Table 2: Activator Performance with 5'-DMTr-dC(Ac)-methylphosphonamidite
Activator | pKa | Coupling Rate | Coupling Efficiency (%) | Stereoselectivity (Rp:Sp) | Key Advantages/Disadvantages |
---|---|---|---|---|---|
5-Ethylthio-1H-tetrazole (ETT) | 4.27 | Fast | 99.0 - 99.3 | ~1:1 | Industry standard; Cost-effective |
5-Benzylthiotetrazole (BTT) | 4.60 | Moderate | 98.8 - 99.1 | ~1:1 | Reduced depurination; Lower solubility |
4,5-Dicyanoimidazole (DCI) | 5.20 | Slower | 98.5 - 99.0 | Slightly Rp-biased | High solubility; Reduced side reactions |
1-Hydroxybenzotriazole (HOBt) | 7.10 | Very Slow | <98.0 | Variable | Mild; Rarely used for methylphosphonamidites |
Tetrazole Derivatives (ETT, BTT): Offer rapid activation (<30 seconds) suitable for automated synthesizers. ETT provides high efficiency but risks depurination of adenine/guanine residues with prolonged exposure. BTT’s higher pKa offers a compromise between speed and minimizing acid-sensitive base damage [2] [8].DCI: Slower kinetics necessitate longer coupling times but can improve yields in sterically hindered sequences or high-fidelity syntheses. Its reduced acidity lowers depurination risk [8]. Imidazole derivatives (e.g., NMI) are generally ineffective for methylphosphonamidites due to insufficient protonation strength [2].
Post-synthesis, oligonucleotides require:
Standard aqueous ammonium hydroxide (NH4OH) (55°C, 12-16 hours) effectively cleaves succinate linkers and deprotects acetylated cytidine. However, its strong alkalinity risks phosphodiester backbone hydrolysis and racemization of methylphosphonate linkages [5] [6]. Optimized methylamine-based systems offer milder alternatives:
Table 3: Deprotection Conditions for Oligonucleotides Containing Methylphosphonate Linkages
Deprotection Reagent | Conditions | Cleavage Time | Cytidine DeAcetylation | Risk to Methylphosphonate | Suitability for Sensitive Modifications |
---|---|---|---|---|---|
NH4OH / NH4OH:EtOH (3:1) | 55°C | 12-16 hours | Complete | Moderate (Hydrolysis/Racemization) | Low |
Anhydrous Methylamine (AMA) | 65°C | 10-15 minutes | Partial | Low | Moderate |
Aqueous Methylamine (40% aq. MA) | 60°C | 10 minutes | Complete | Very Low | High |
AMA:NH4OH (1:1 v/v) | 65°C | 30 minutes | Complete | Low | High |
Aqueous Methylamine (40%): Achieves complete deprotection within 10 minutes at 60°C, significantly reducing exposure time compared to NH4OH. This minimizes backbone degradation and preserves stereochemical integrity at methylphosphonate linkages [5] [6]. AMA/NH4OH mixtures combine rapid cleavage (AMA) with efficient acetyl removal (NH4OH), offering a balanced approach suitable for complex chimeric oligonucleotides containing both phosphodiester and methylphosphonate segments [5] [8].
Transitioning from milligram (research) to kilogram (therapeutic) scale for oligonucleotides containing methylphosphonate linkages presents distinct challenges:
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0